クロロ(ジフェニル)酢酸エチル

説明

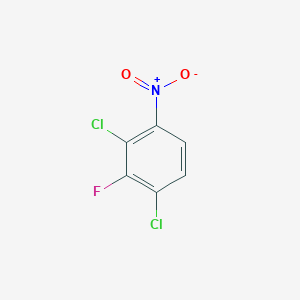

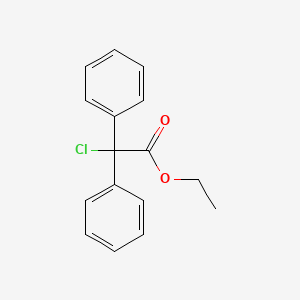

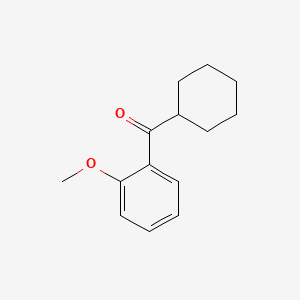

Ethyl chloro(diphenyl)acetate is a chemical compound with the molecular formula C16H15ClO2 . It is used in the chemical industry .

Molecular Structure Analysis

The molecular structure of Ethyl chloro(diphenyl)acetate consists of 16 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . More detailed structural analysis may require advanced computational chemistry tools or experimental methods.Physical And Chemical Properties Analysis

Ethyl chloro(diphenyl)acetate has a density of 1.2±0.1 g/cm3, a boiling point of 371.1±37.0 °C at 760 mmHg, and a flash point of 186.3±21.9 °C .科学的研究の応用

医薬品化学: 生体活性化合物の合成

クロロ(ジフェニル)酢酸エチル: は、医薬品化学において様々な生体活性化合物の合成に用いられます。フェノキシ酢酸アミド誘導体の合成における前駆体として役立ち、これらの誘導体は治療薬として有望視されています。 これらの誘導体は薬理活性を調べられており、新しい医薬品の開発につながる可能性があります .

有機合成: ヘテロ環化合物の中間体

有機合成において、この化合物はヘテロ環化合物の構築のための中間体として作用します。 特にインドール誘導体の合成に役立ち、インドール誘導体は抗ウイルス性、抗炎症性、抗癌性など、幅広い生物活性を持つため、医薬品において重要です .

計算化学: 薬物設計

クロロ(ジフェニル)酢酸エチル: は、計算化学の応用においても関連しています。薬物の分子間相互作用や物理化学的性質を理解することで、薬物相互作用の研究や設計に用いることができます。 この化合物は、新薬の挙動をモデル化し、その有効性と安全性を最適化するのに役立ちます .

材料科学: 機能性材料の合成

この化合物は、材料科学において、特定の特性を持つ機能性材料を合成するために使用されます。 その化学構造により、生体医用、電子、エネルギー関連用途で使用するのに適した特性を持つ材料を作成することができます.

分析化学: クロマトグラフィーと試薬

クロロ(ジフェニル)酢酸エチル: は、分析化学において、クロマトグラフィー分析における標準物質または試薬として使用されます。 化合物の分離と同定に役立ち、医薬品やその他の化学製品の品質管理に重要な役割を果たします.

薬理学: 薬物効果の研究

この化合物は、薬理学において薬物の効果を研究する上で不可欠です。 合成、半合成、天然の生物活性物質の生物学的効果を理解するために使用され、薬物開発の安全性と有効性に貢献しています .

作用機序

Ethyl chloro(diphenyl)acetate acts as a nucleophile, meaning it is capable of reacting with electrophiles. In the presence of anhydrous aluminum chloride, Ethyl chloro(diphenyl)acetate reacts with diphenylacetylene to form a complex. This complex then undergoes a reaction with palladium chloride to form the desired product, Ethyl chloro(diphenyl)acetate.

Biochemical and Physiological Effects

Ethyl chloro(diphenyl)acetate is not known to have any significant biochemical or physiological effects. It does not appear to be toxic or mutagenic, and it is not known to be carcinogenic. Additionally, it does not appear to have any significant effect on the immune system.

実験室実験の利点と制限

The main advantage of using Ethyl chloro(diphenyl)acetate in laboratory experiments is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and has a long shelf-life. However, it is important to note that Ethyl chloro(diphenyl)acetate is highly flammable and should be handled with care. Additionally, Ethyl chloro(diphenyl)acetate should not be used in the presence of strong oxidizing agents, as it may react with them and form hazardous compounds.

将来の方向性

There are a number of potential future directions for the use of Ethyl chloro(diphenyl)acetate. It could be used in the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and fragrances. Additionally, it could be used in the synthesis of polymers and as a catalyst in the production of certain chemicals. Additionally, it could be used in laboratory experiments to study the mechanism of action of certain compounds. Finally, Ethyl chloro(diphenyl)acetate could be used in the development of new materials, such as polymers and nanomaterials.

合成法

Ethyl chloro(diphenyl)acetate can be synthesized from the reaction of ethyl chloroacetate and diphenylacetylene. The reaction is carried out in the presence of anhydrous aluminum chloride and a catalyst, such as palladium chloride. The reaction is carried out at a temperature of 80°C for a period of 3-4 hours. The yield of the reaction is typically between 70-80%.

特性

IUPAC Name |

ethyl 2-chloro-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO2/c1-2-19-15(18)16(17,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSBGLMWCKRSNHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50286655 | |

| Record name | ethyl chloro(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52460-86-3 | |

| Record name | Ethyl α-chloro-α-phenylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52460-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-2,2-diphenylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052460863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52460-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl chloro(diphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50286655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-chloro-2,2-diphenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)